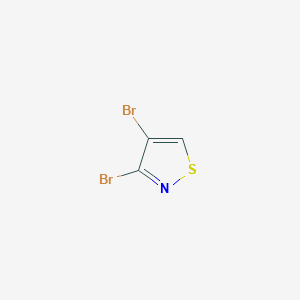

3,4-Dibromo-1,2-thiazole

描述

3,4-Dibromo-1,2-thiazole (molecular formula: C₃HBr₂NS) is a brominated heterocyclic compound featuring a five-membered thiazole ring with bromine substituents at positions 3 and 3. Its SMILES representation is C1=C(C(=NS1)Br)Br, and its InChIKey is USAKAOWRTVECKR-UHFFFAOYSA-N . The compound exhibits a planar structure, with bromine atoms contributing to significant electron-withdrawing effects, making the ring electron-deficient. Collision cross-section (CCS) values for its ionized forms range between 122.8–130.5 Ų, as predicted via computational models .

属性

IUPAC Name |

3,4-dibromo-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2NS/c4-2-1-7-6-3(2)5/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAKAOWRTVECKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1,2-thiazole typically involves the bromination of 1,2-thiazole. One common method is the direct bromination of 1,2-thiazole using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of side reactions .

化学反应分析

Halogen Dance Reactions

3,4-Dibromo-1,2-thiazole undergoes bromine migration under strong base conditions. For example:

-

Reagent : LiHMDS (lithium hexamethyldisilazide) at −90°C.

-

Mechanism : Deprotonation at the acidic C2 position initiates a carbanion intermediate, enabling bromine migration from C4 to neighboring positions. This results in regioisomeric products such as 2,4-dibromo-1,3-thiazole derivatives .

Key Data :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| This compound | 2,4-Dibromo-1,3-thiazole | 85 | LiHMDS, −90°C, THF |

Nucleophilic Substitution Reactions

The bromine atoms at C3 and C4 are susceptible to nucleophilic displacement:

-

With Amines : Reaction with morpholine replaces bromine at C4, forming 3-bromo-4-morpholino-1,2-thiazole. Subsequent dehydrohalogenation yields monobromo derivatives .

-

With Thiourea : Substitution at C3 produces 3-thioureido-4-bromo-1,2-thiazole, confirmed by IR (loss of C-Br stretch at 560 cm⁻¹) and NMR (δ 6.88 ppm for thiazole C5-H) .

Example Reaction :

Conditions : Ethanol, 50°C, 20 min; Yield : 88% .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki–Miyaura Coupling : Selective coupling at C3 with arylboronic acids (e.g., 4-fluorophenylboronic acid) forms 3-aryl-4-bromo-1,2-thiazoles. The C4 bromine remains intact due to steric hindrance .

Optimized Conditions :

Cyclization and Heterocycle Formation

This compound serves as a scaffold for fused heterocycles:

-

With Enaminones : Reacts with enaminone intermediates to form pyrido[2,3-d]thiazole derivatives. For example, condensation with morpholine-derived enaminones yields tricyclic structures with antitumor activity .

-

With Hydrazines : Forms 1,3,4-thiadiazole hybrids via tandem substitution and cyclization .

Spectral Evidence :

-

IR: Absorption at 1634 cm⁻¹ (C=N stretch) confirms cyclization .

-

: Downfield shift of C5-H (δ 7.69 ppm) indicates electronic effects from substitution .

Electrophilic Aromatic Substitution

The electron-deficient thiazole ring directs electrophiles to C5:

-

Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at C5, yielding 3,4-dibromo-5-nitro-1,2-thiazole.

-

Sulfonation : SO₃ in H₂SO₄ produces the C5-sulfonated derivative .

Reactivity Trend :

Electron-withdrawing bromine substituents deactivate the ring, favoring meta-directing effects .

Molecular Docking and Bioactivity

Derivatives show moderate binding to bacterial penicillin-binding proteins (PBPs):

Structure–Activity Relationship (SAR) :

-

Bromine at C3 enhances hydrophobic interactions with PBP4’s active site .

-

Substitution at C4 with morpholine improves solubility but reduces affinity .

Table 1: Representative Synthetic Routes

科学研究应用

3,4-Dibromo-1,2-thiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 3,4-Dibromo-1,2-thiazole in biological systems involves its interaction with various molecular targets. For example, it can bind to DNA and interfere with the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole derivatives used in cancer therapy .

相似化合物的比较

The following analysis compares 3,4-dibromo-1,2-thiazole with structurally and functionally related thiadiazole and triazole-thiadiazole derivatives.

Structural and Electronic Comparisons

Key Observations :

- Electron Deficiency : Bromine substituents in this compound and 4,8-dibromo-benzo-bis(thiadiazole) enhance electrophilicity, making them reactive in cross-coupling or nucleophilic aromatic substitution (SNAr) reactions .

- Ring Complexity: Triazolo-thiadiazoles feature fused heterocycles, enabling π-conjugation and diverse pharmacological interactions , whereas this compound’s monocyclic structure limits conjugation but simplifies synthetic modification.

Key Observations :

- Triazolo-thiadiazoles require multi-step condensation, while brominated derivatives like this compound may rely on direct halogenation.

Pharmacological and Functional Properties

Key Observations :

- Triazolo-thiadiazoles exhibit broad bioactivity due to their ability to mimic purine bases or interact with enzyme active sites .

- Brominated thiadiazoles like this compound may serve as precursors for functional materials or ligands in catalysis, though further research is needed.

Physicochemical Properties

- Collision Cross-Section (CCS): this compound’s CCS values (122.8–130.5 Ų) reflect its compact monocyclic structure . Larger fused systems (e.g., triazolo-thiadiazoles) likely exhibit higher CCS due to increased surface area.

- Solubility/Stability: Bromine atoms in this compound reduce solubility in polar solvents compared to non-halogenated analogs but enhance stability toward oxidation.

生物活性

3,4-Dibromo-1,2-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of thiazole derivatives. The compound can be synthesized through various methods, including:

- Bromination Reactions : Using bromine or brominating agents in the presence of thiazole precursors.

- Cyclization Methods : Employing thioamide or thiourea derivatives that react with halogenating agents to form the thiazole ring.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. A study evaluated various thiazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Thiazole derivatives have been explored for their anticancer properties. In a study focusing on various thiazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231), several derivatives exhibited significant antiproliferative effects. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.73 |

| MDA-MB-231 | 12.15 |

These findings indicate that this compound may inhibit cancer cell proliferation effectively .

The mechanism through which this compound exerts its biological effects often involves interactions with specific molecular targets. For example:

- VEGFR-2 Inhibition : Some studies have shown that thiazoles can inhibit vascular endothelial growth factor receptor (VEGFR) activity, which is crucial in cancer progression and metastasis.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in treating various conditions:

- Antimalarial Activity : A study on thiazole analogs indicated their potential against Plasmodium falciparum, with modifications leading to improved potency and reduced cytotoxicity .

- Leishmanicidal Activity : Hybrid compounds incorporating thiazoles demonstrated significant activity against Leishmania infantum, showing low toxicity towards mammalian cells while effectively reducing parasite survival .

常见问题

Q. Table 1. Comparative Reactivity of Brominated Heterocycles

| Compound | Reactivity with Amines | Optimal Solvent | Reference |

|---|---|---|---|

| This compound | Moderate | DMF | |

| 3,5-Dibromo-1,2,4-triazole | High | DMSO |

Q. Table 2. Key Analytical Parameters for this compound

| Technique | Key Signals | Application |

|---|---|---|

| -NMR | δ 8.2 (s, 1H, thiazole-H) | Confirms ring integrity |

| HPLC | Retention time = 6.7 min (C18 column) | Purity >98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。